1-[(4-tert-butylphenyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-2-carboxamide
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Overview
Description
1-[(4-tert-butylphenyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-2-carboxamide is a complex organic compound with a molecular formula of C22H30N2O4S This compound is known for its unique structural features, which include a piperidine ring, a sulfonyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of 1-[(4-tert-butylphenyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-2-carboxamide involves several steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes.
Chemical Reactions Analysis
1-[(4-tert-butylphenyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(4-tert-butylphenyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[(4-tert-butylphenyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[(4-tert-butylphenyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-2-carboxamide can be compared with similar compounds such as:
1-[(4-tert-butylphenyl)sulfonyl]piperidine-2-carboxylic acid: This compound has a similar structure but lacks the methoxyphenyl group.
1-[(4-tert-butylphenyl)sulfonyl]piperidine-4-carboxylic acid: Another similar compound with a different position of the carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H30N2O4S |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-N-(4-methoxyphenyl)piperidine-2-carboxamide |
InChI |
InChI=1S/C23H30N2O4S/c1-23(2,3)17-8-14-20(15-9-17)30(27,28)25-16-6-5-7-21(25)22(26)24-18-10-12-19(29-4)13-11-18/h8-15,21H,5-7,16H2,1-4H3,(H,24,26) |
InChI Key |
AMODUDPOXMTWAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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